molecular formula C14H14N6O B5837345 2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone

2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone

Cat. No. B5837345
M. Wt: 282.30 g/mol
InChI Key: HMPWDKDADUBRRU-OQLLNIDSSA-N
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Description

2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone, also known as MTH, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. MTH has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In

Mechanism of Action

The mechanism of action of 2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is not yet fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis. This compound has also been found to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, while inhibiting the expression of anti-apoptotic proteins, such as Bcl-2. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, this compound has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the potential anti-inflammatory and anti-bacterial properties of this compound, which could lead to the development of new treatments for infectious diseases. Additionally, the mechanism of action of this compound is not yet fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.

Synthesis Methods

The synthesis of 2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone involves the reaction of 2-methoxybenzaldehyde with 3-methyl-1,2,4-triazole-5-thiol in the presence of hydrazine hydrate. The reaction proceeds through the formation of a Schiff base intermediate, which is then condensed with pyridazine-6-carboxaldehyde. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of infectious diseases.

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-10-16-18-14-8-7-13(19-20(10)14)17-15-9-11-5-3-4-6-12(11)21-2/h3-9H,1-2H3,(H,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPWDKDADUBRRU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NN=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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